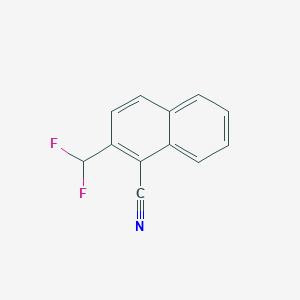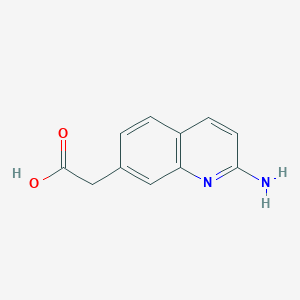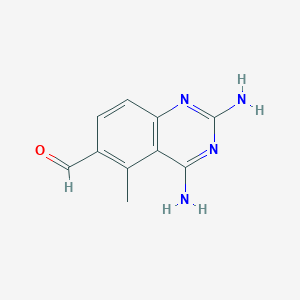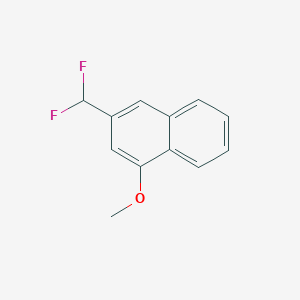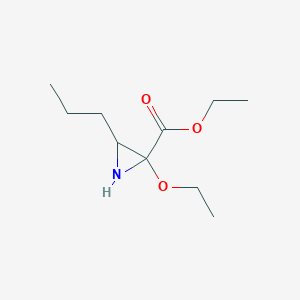
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ácido 2-amino-3-(1H-indazol-3-il)propanoico es un derivado de aminoácido quiral que presenta un anillo de indazol. Este compuesto es de gran interés en los campos de la química medicinal y la farmacología debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (S)-Ácido 2-amino-3-(1H-indazol-3-il)propanoico generalmente implica la construcción del anillo de indazol seguida de la introducción de la cadena lateral del aminoácido. Un método común implica la ciclación de precursores apropiados bajo condiciones específicas. Por ejemplo, la reacción de 2-azidobenzaldehído con nitrilos adecuados puede conducir a la formación de derivados de indazol . La introducción posterior de la cadena lateral del aminoácido se puede lograr a través de varias estrategias sintéticas, incluido el uso de catalizadores quirales para asegurar la estereoquímica deseada.
Métodos de Producción Industrial
La producción industrial de (S)-Ácido 2-amino-3-(1H-indazol-3-il)propanoico puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación para aislar el producto deseado de manera eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
(S)-Ácido 2-amino-3-(1H-indazol-3-il)propanoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de indazol se puede oxidar en condiciones específicas para formar diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de indazol.
Sustitución: Los grupos amino y carboxilo pueden participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para las reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, a menudo requiriendo temperaturas controladas y niveles de pH.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del anillo de indazol puede conducir a la formación de N-óxidos de indazol, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
(S)-Ácido 2-amino-3-(1H-indazol-3-il)propanoico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Sirve como una sonda para estudiar las interacciones enzima-sustrato y la unión proteína-ligando.
Medicina: El compuesto se investiga por sus posibles efectos terapéuticos, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de (S)-Ácido 2-amino-3-(1H-indazol-3-il)propanoico involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El anillo de indazol puede imitar la estructura de los sustratos naturales, lo que permite que el compuesto se una a los sitios activos y module las vías biológicas. Esta interacción puede conducir a la inhibición o activación de enzimas específicas, lo que resulta en varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de indazol, como:
- Ácido 1H-indazol-3-carboxílico
- 2-Fenilindazol
- Ácido 2-(1H-indazol-3-il)acético
Singularidad
(S)-Ácido 2-amino-3-(1H-indazol-3-il)propanoico es único debido a su naturaleza quiral y la presencia de una cadena lateral de aminoácido y un anillo de indazol. Esta combinación de características le permite interactuar con una amplia gama de objetivos biológicos, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Número CAS |
53538-54-8 |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2H-indazol-3-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9/h1-4,7H,5,11H2,(H,12,13)(H,14,15)/t7-/m0/s1 |
Clave InChI |
IFEKQNAXDMZERW-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC2=C(NN=C2C=C1)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


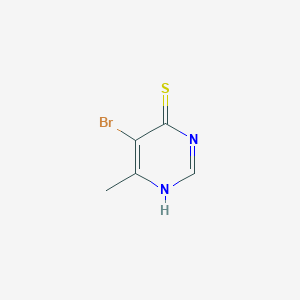
![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)


